molecular formula C20H14N4O3S B2722980 N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-85-1

N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2722980
M. Wt: 390.42
InChI Key: NGYZUGKRZJKWJM-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound that contains several functional groups. It has a benzothiazole ring, a pyridine ring, a nitro group, and an amide group. These functional groups suggest that this compound could have a variety of chemical properties and could participate in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazole and pyridine) would contribute to the compound’s stability. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amino group, or the amide group could be hydrolyzed, among other possibilities.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the aromatic rings could contribute to its stability.


Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, structurally related to N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated significant enzyme kinetics associated with VEGFR-2 inhibition and showed robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Nickel-Catalyzed Cross-Coupling Reactions

Thiomethyl-substituted N-heterocycles, a category that includes compounds like N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, undergo smooth Ni-catalyzed cross-coupling reactions with various organozinc reagents. This process utilizes an inexpensive Ni(acac)2/DPE-Phos catalytic system at room temperature, indicating the potential utility of N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide in synthesizing complex organic molecules (Melzig et al., 2010).

Antiparasitic Activity

Thiazolides, including compounds similar to N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, have shown a broad spectrum of activity against a variety of parasites, bacteria, and viruses infecting animals and humans. The study of nitazoxanide and other thiazolides against Neospora caninum tachyzoites in vitro revealed that the thiazole-associated nitro group is not necessarily required for the action of the drug, suggesting the versatility of thiazolides in antiparasitic therapies (Esposito et al., 2005).

Crystal Structure and Interaction Analysis

The study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide derivatives, which are structurally related to N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, highlighted their solid-state arrangement, absorption, and fluorescence properties. These findings emphasize the importance of the nitro (NO2) substituent in influencing the crystal structure and interaction energies, providing insights into the design and application of these compounds in various scientific fields (Abdul Latiff et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Future research on this compound could involve studying its chemical properties in more detail, exploring its potential uses, and developing methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-19(14-6-5-8-16(12-14)24(26)27)23(13-15-7-3-4-11-21-15)20-22-17-9-1-2-10-18(17)28-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZUGKRZJKWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

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